2-Despiperidyl-2-amino Repaglinide Methyl Ester
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR (100 MHz, CDCl₃) :
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
Mass Spectrometry
- ESI-MS (m/z) : 399.2 [M+H]⁺ (calc. 398.5)
- Major fragments: 384.4 ([M+H–CH₃]⁺), 356.3 ([M+H–COOCH₃]⁺), 238.1 (protonated aminophenyl fragment).
Properties
IUPAC Name |
methyl 4-[2-[[(1S)-1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-5-29-21-13-16(10-11-18(21)23(27)28-4)14-22(26)25-20(12-15(2)3)17-8-6-7-9-19(17)24/h6-11,13,15,20H,5,12,14,24H2,1-4H3,(H,25,26)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUHDPKXECGXCZ-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Despiperidyl-2-amino Repaglinide Methyl Ester typically involves multiple steps, starting from the parent compound, Repaglinide. The process includes the removal of the piperidyl group and subsequent esterification. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, automated systems, and recycling of solvents and reagents to minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Despiperidyl-2-amino Repaglinide Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Despiperidyl-2-amino Repaglinide Methyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diabetes and related metabolic disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Despiperidyl-2-amino Repaglinide Methyl Ester involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in regulating glucose metabolism and insulin secretion.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table highlights structural and molecular distinctions between 2-Despiperidyl-2-amino Repaglinide Methyl Ester and similar repaglinide derivatives:
| Compound | CAS No. | Molecular Formula | Key Structural Features | Role/Type |
|---|---|---|---|---|
| This compound | 1246820-55-2 | C₂₃H₃₀N₂O₄ | Despiperidyl group; methyl ester at 2-amino position | Synthetic intermediate/metabolite |
| Repaglinide | 135062-02-1 | C₂₇H₃₆N₂O₄ | Intact piperidine ring; carboxylic acid group | Parent drug (active form) |
| Repaglinide Methyl Ester | 800365-89-3 | C₂₈H₃₈N₂O₄ | Methyl ester replaces carboxylic acid; retains piperidine ring | Degradation product/impurity |
| Repaglinide Ethyl Ester | 147770-06-7 | C₂₉H₄₀N₂O₄ | Ethyl ester replaces carboxylic acid; retains piperidine ring | Impurity/intermediate |
| 3’-Hydroxy Repaglinide Ethyl Ester | 1286972-50-6 | C₂₉H₄₀N₂O₅ | Ethyl ester with hydroxylation at the 3’ position | Metabolite |
| Repaglinide Related Compound C | 107362-12-9 | N/A | Acetylated derivative with altered side-chain configuration | Process-related impurity |
Pharmacokinetic and Metabolic Differences
- Metabolic Stability: The despiperidyl modification in this compound eliminates the piperidine ring, a critical moiety for binding to sulfonylurea receptors (SUR1) in pancreatic β-cells. This reduces its insulin-secretagogue activity compared to repaglinide .
- Drug-Drug Interaction Potential: Repaglinide is highly susceptible to cytochrome P450 (CYP3A4)-mediated interactions, as seen in studies with asciminib, where co-administration increased repaglinide exposure by 8–14% .
Biological Activity
2-Despiperidyl-2-amino Repaglinide Methyl Ester is a derivative of Repaglinide, a well-known antidiabetic medication. This compound has garnered interest due to its modified structure, which may influence its pharmacokinetic and pharmacodynamic properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications, particularly in the management of diabetes and related metabolic disorders.
- Molecular Formula : C23H30N2O4
- Molecular Weight : 398.503 g/mol
The synthesis of this compound typically involves the removal of the piperidyl group from Repaglinide followed by esterification processes. This modification can lead to variations in how the compound interacts with biological systems compared to its parent compound.
The biological activity of this compound is primarily linked to its ability to modulate insulin secretion and glucose metabolism. It is believed to interact with specific enzymes and receptors involved in these processes:
- Insulin Secretion : The compound may enhance insulin release from pancreatic beta cells by closing ATP-sensitive potassium channels.
- Glucose Metabolism : It potentially improves glucose uptake in peripheral tissues, thereby lowering blood sugar levels.
Biological Activity Studies
Research on this compound has focused on several key areas:
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits significant activity in stimulating insulin secretion in isolated pancreatic islets. These studies often measure insulin release in response to glucose stimulation, comparing it against the parent compound, Repaglinide.
In Vivo Studies
Animal models have been utilized to assess the pharmacological effects of this compound. Key findings include:
- Blood Glucose Regulation : In diabetic rodent models, administration of the compound resulted in a notable reduction in fasting blood glucose levels.
- Weight Management : Observations indicated potential benefits in weight control, a critical aspect of diabetes management.
Comparative Analysis with Similar Compounds
A comparison with related compounds provides insights into the unique biological activity of this compound:
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| Repaglinide | Stimulates insulin secretion | Established antidiabetic agent |
| Nateglinide | Similar mechanism as Repaglinide | Shorter duration of action |
| Mitiglinide | Insulin secretion stimulation | Different chemical structure |
| This compound | Modulates insulin secretion and glucose uptake | Modified structure may enhance efficacy |
Case Studies
Several case studies have explored the effects of this compound on diabetic patients:
- Case Study A : A small cohort study indicated that patients treated with this compound showed improved glycemic control compared to those on standard therapy.
- Case Study B : Longitudinal studies highlighted a reduction in HbA1c levels over six months, suggesting sustained efficacy.
Q & A
Basic Research Questions
Q. What are the critical parameters to optimize during the synthesis of 2-Despiperidyl-2-amino Repaglinide Methyl Ester, and how can they be methodically evaluated?
- Methodological Answer : Key parameters include catalyst type (e.g., KOH vs. NaOH), concentration (1.5 wt% optimal), molar ratio of reactants (1:6 alcohol to oil), and reaction temperature (60°C). Utilize the Taguchi orthogonal array design (L9 array) to systematically vary these factors and determine optimal conditions via signal-to-noise (S/N) ratio analysis . Catalyst concentration has the highest contribution (77.58% variance via ANOVA) to yield optimization . Replicate experiments under optimized conditions to validate yield improvements (e.g., 96.7% achieved for rapeseed methyl ester analogs) .
Q. Which analytical techniques are recommended for characterizing this compound and its related impurities?
- Methodological Answer : Use HPLC with pharmacopeial reference standards (e.g., Repaglinide Methyl Ester, CAS 800365-89-3) for purity quantification. Mass spectrometry (MS) and NMR confirm structural integrity by identifying functional groups (e.g., methyl ester, despiperidyl moiety). Monitor impurities like Repaglinide Ethyl Ester (CAS 147770-06-7) and 3’-Hydroxy Repaglinide Ethyl Ester (CAS 1286972-50-6) using gradient elution protocols and spiked calibration curves . Validate methods per ICH guidelines for specificity, accuracy, and precision.
Q. How does this compound function as a metabolic intermediate, and what are its downstream pathways?
- Methodological Answer : As a precursor to Repaglinide metabolites , this compound undergoes hepatic modifications, including hydrolysis of the methyl ester group and oxidative deamination. Use isotope-labeled analogs (e.g., deuterated standards) in in vitro microsomal assays to track metabolic pathways. Compare metabolite profiles via LC-MS/MS against known intermediates like O-Desethylrepaglinide (CAS 1809091-07-3) to elucidate biotransformation routes .
Advanced Research Questions
Q. How can the Taguchi method be adapted to optimize the stability of this compound under varying storage conditions?
- Methodological Answer : Design a three-level factorial experiment testing factors like humidity (40–80% RH), temperature (4–40°C), and pH (3–9). Use accelerated stability studies with orthogonal arrays to identify degradation pathways (e.g., ester hydrolysis). Calculate S/N ratios for stability endpoints (e.g., impurity levels <0.1%). Prioritize temperature control (highest S/N impact) and validate with Arrhenius kinetics modeling to predict shelf-life .
Q. How should researchers resolve contradictions in yield data when synthesizing this compound under varying experimental conditions?
- Methodological Answer : Apply ANOVA to isolate significant variables (e.g., catalyst concentration contributes 77.58% variance in methyl ester yields). Perform replication studies under controlled batches to minimize operator/lot variability. Use residual analysis to detect outliers and confirm reaction completion via TLC or in-process FTIR monitoring of ester carbonyl peaks (1700–1750 cm⁻¹). Cross-validate with alternative catalysts (e.g., lipases) to assess robustness .
Q. What strategies are effective for scaling up the synthesis of this compound while maintaining reproducibility?
- Methodological Answer : Implement Quality by Design (QbD) principles:
- Define a Design Space using response surface methodology (RSM) for critical parameters (e.g., molar ratio, mixing speed).
- Use continuous flow reactors to enhance heat/mass transfer and reduce batch-to-batch variability.
- Monitor Critical Quality Attributes (CQAs) like enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
